2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
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Overview
Description
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is a compound that belongs to the class of indene derivatives It features a nitro group at the 7th position and a carboxylic acid group attached to the indene ring via an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the nitration of an indene precursor followed by oxidation and subsequent carboxylation. A common synthetic route includes:
Nitration: The indene precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.
Oxidation: The nitrated indene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding ketone.
Carboxylation: The final step involves the carboxylation of the ketone intermediate using a carboxylating agent like carbon dioxide in the presence of a base to yield the desired acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile
Comparison: 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds with different substituents, such as chloro or cyano groups, may exhibit different reactivity and applications. The nitro group can enhance the compound’s electrophilicity and potential for redox reactions, making it valuable in specific synthetic and biological contexts.
Properties
IUPAC Name |
2-(7-nitro-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-4-6(5-10(14)15)11-7(9)2-1-3-8(11)12(16)17/h1-3,6H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTGIEBIXVFMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC=C2[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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